molecular formula C18H23NO2S2 B2777230 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 2097919-96-3

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No. B2777230
M. Wt: 349.51
InChI Key: MWQBDBDJBGZQHE-UHFFFAOYSA-N
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Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It is considered to be a structural alert with formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Distant Functionalization via Thiophene Moieties

Thiophene-incorporating compounds, similar in structural motif to the query compound, have been utilized in synthetic chemistry for distant functionalization. These compounds react with aldehydes, ketones, and conjugated esters in the presence of samarium diiodide, leading to long-chain esters with remote hydroxyl and carboxyl groups. This technique has applications in the synthesis of antiarthritis agents, shellac components, and inhibitors of spore germination (Yang et al., 2000).

Antimicrobial Activity of Thiophene-Based Compounds

Cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes have shown significant antimicrobial activity against various pathogenic strains, including bacteria and fungi. The study demonstrates the potential of thiophene-based compounds in the development of new antimicrobial agents (A. Altundas et al., 2010).

Synthesis of Antibiotics and Antibacterial Drugs

Thiophene-2-carboxamide derivatives have been synthesized and evaluated for their antibiotic and antibacterial properties. The compounds were found to have activity against both Gram-positive and Gram-negative bacteria, indicating their potential in antibiotic drug development (G. Ahmed, 2007).

Future Directions

Thiophene-based compounds continue to be an area of interest for scientists and researchers due to their wide range of applications and potential for new discoveries .

properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S2/c1-17(21,11-14-6-10-22-12-14)13-19-16(20)18(7-2-3-8-18)15-5-4-9-23-15/h4-6,9-10,12,21H,2-3,7-8,11,13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQBDBDJBGZQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2(CCCC2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide

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